molecular formula C18H18N2O3 B1310771 オランチニブ CAS No. 210644-62-5

オランチニブ

カタログ番号 B1310771
CAS番号: 210644-62-5
分子量: 310.3 g/mol
InChIキー: NHFDRBXTEDBWCZ-ZROIWOOFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Orantinib, also known as TSU-68 and SU6668, is an investigational drug that has been used in trials studying the treatment of various cancers including Lung Cancer, Breast Cancer, Kidney Cancer, Gastric Cancer, and Prostate Cancer . It is a small molecule and belongs to the class of organic compounds known as indolines .


Molecular Structure Analysis

Orantinib has a molecular formula of C18H18N2O3 and an average molecular weight of 310.3471 . It belongs to the class of organic compounds known as indolines, which are compounds containing an indole moiety, consisting of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .


Chemical Reactions Analysis

Orantinib undergoes metabolism, and its reaction partners include 3‐ (5‐ ( [ (3Z)‐5‐hydroxy‐2‐oxo‐2,3‐dihydro‐1H‐indol‐3‐ylidene]methyl)‐2,4‐dimethyl‐1H‐pyrrol‐3‐yl)propanoic acid, 3‐ (5‐ ( [ (3Z)‐7‐hydroxy‐2‐oxo‐2,3‐dihydro‐1H‐indol‐3‐ylidene]methyl)‐2,4‐dimethyl‐1H‐pyrrol‐3‐yl)propanoic acid, and 3‐ (5‐ ( [ (3Z)‐6‐hydroxy‐2‐oxo‐2,3‐dihydro‐1H‐indol‐3‐ylidene]methyl)‐2,4‐dimethyl‐1H‐pyrrol‐3‐yl)propanoic acid .


Physical And Chemical Properties Analysis

Orantinib has a density of 1.3±0.1 g/cm3, a boiling point of 590.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C. Its enthalpy of vaporization is 92.7±3.0 kJ/mol, and it has a flash point of 310.9±30.1 °C .

科学的研究の応用

肝細胞がん(HCC)の治療

オランチニブは、HCCの治療において経カテーテル動脈化学塞栓療法(TACE)と併用して研究されています。 第III相試験(ORIENTAL)のサブグループ解析では、全体生存期間(OS)に有意差はみられませんでしたが、オランチニブ群では無増悪生存期間(TTP)が改善されました .

腫瘍組織における抗血管新生

多標的受容体型チロシンキナーゼ阻害剤であるオランチニブは、血管内皮増殖因子(VEGF)、血小板由来増殖因子(PDGF)、線維芽細胞増殖因子(FGF)受容体を阻害します。 血管新生の抑制は、腫瘍の増殖と転移を防ぐために不可欠です .

眼科:角膜新生血管

オランチニブは、角膜新生血管(CNV)の治療のためにナノ粒子ベースの点眼薬に製剤化されています。 この用途は、その抗血管新生特性を活用してCNVを効果的かつ安全に治療します .

消化器癌:メタ分析

無切除HCC患者におけるTACEと他のマルチキナーゼ阻害剤との併用におけるオランチニブの有効性を評価した、無作為化比較試験の系統的レビューとメタ分析が行われました。 併用療法は、OSや無増悪生存期間(PFS)ではなく、TTPと客観的奏効率(ORR)を改善しました .

乳頭状甲状腺癌

インシリコ予測と分子サブクラス分類研究により、オランチニブが乳頭状甲状腺癌(PTC)の潜在的な治療薬として特定されました。 それは、正確な診断のためのバイオマーカーおよび予後予測因子として役立ちます .

乳癌療法

オランチニブは、乳癌に関連する母体胚性ロイシンジッパーキナーゼ(MELK)の潜在的な阻害剤として評価されてきました。 バーチャルスクリーニングと治療評価研究は、オランチニブがMELK発現をダウンレギュレートし、細胞周期停止を誘導し、アポトーシスを強化することにより、乳癌に効果的である可能性を示唆しています .

大腸癌

第II相試験では、転移性大腸癌に対するS-1とオキサリプラチンとの併用でオランチニブを調査しました。 この研究は、併用療法の良好な安全性プロファイルを明らかにし、治療オプションとしての可能性を示唆しています .

腫瘍増殖と退縮

前臨床研究では、オランチニブは腫瘍増殖を抑制し、腫瘍血管のアポトーシスを誘導し、確立された腫瘍の退縮をもたらすことが示されています。 これは、特にヒト結腸癌モデルで注目されています .

作用機序

Target of Action

Orantinib is an orally bioavailable receptor tyrosine kinase inhibitor . It primarily targets the vascular endothelial growth factor receptor 2 (VEGFR2) , platelet-derived growth factor receptor (PDGFR) , and fibroblast growth factor receptor (FGFR) . These receptors play crucial roles in angiogenesis and cell proliferation, which are essential processes in tumor growth and metastasis .

Mode of Action

Orantinib binds to and inhibits the autophosphorylation of VEGFR2, PDGFR, and FGFR . By blocking these receptors, Orantinib disrupts the signaling pathways that promote angiogenesis and cell proliferation . This inhibition can lead to the suppression of tumor growth and potentially the regression of existing tumors .

Biochemical Pathways

The biochemical pathways affected by Orantinib primarily involve angiogenesis and cell proliferation. By inhibiting VEGFR2, PDGFR, and FGFR, Orantinib disrupts the signaling pathways that these receptors are involved in . This disruption can lead to a decrease in angiogenesis, thereby limiting the tumor’s access to nutrients and oxygen, and a decrease in cell proliferation, thereby slowing the growth of the tumor .

Pharmacokinetics

It is known that orantinib is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. More research is needed to fully understand the pharmacokinetics of Orantinib.

Result of Action

The molecular and cellular effects of Orantinib’s action primarily involve the inhibition of angiogenesis and cell proliferation . By blocking the signaling pathways that promote these processes, Orantinib can potentially suppress tumor growth and even cause existing tumors to regress .

Action Environment

The efficacy and stability of Orantinib can be influenced by various environmental factors. This suggests that the tumor microenvironment and the presence of other treatments can impact the efficacy of Orantinib .

Safety and Hazards

Orantinib is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

生化学分析

Biochemical Properties

Orantinib plays a significant role in biochemical reactions by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) . These interactions are crucial as they inhibit angiogenesis and cell proliferation, which are vital processes in cancer progression . Orantinib binds to these receptors and prevents their autophosphorylation, thereby blocking downstream signaling pathways that promote tumor growth .

Cellular Effects

Orantinib has been shown to inhibit the proliferation of various cancer cell lines, including those derived from alveolar soft-part sarcoma . It affects cell signaling pathways by inhibiting the activity of VEGFR2, PDGFR, and FGFR, leading to reduced angiogenesis and tumor growth . Additionally, Orantinib influences gene expression and cellular metabolism by altering the activity of these key receptors .

Molecular Mechanism

At the molecular level, Orantinib exerts its effects by binding to the ATP-binding sites of VEGFR2, PDGFR, and FGFR . This binding inhibits the autophosphorylation of these receptors, thereby blocking the activation of downstream signaling pathways involved in cell proliferation and angiogenesis . Orantinib’s inhibition of these pathways results in decreased tumor growth and metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Orantinib have been observed to change over time. Studies have shown that Orantinib remains stable and effective in inhibiting receptor tyrosine kinases over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of Orantinib vary with different dosages. At lower doses, Orantinib effectively inhibits tumor growth without causing significant toxicity . At higher doses, Orantinib can cause adverse effects such as elevated liver enzymes and hypertension . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

Orantinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . This enzyme plays a crucial role in the biotransformation of Orantinib into its active metabolites, which retain the ability to inhibit receptor tyrosine kinases . The involvement of CYP3A4 in Orantinib metabolism suggests potential drug-drug interactions that need to be considered in clinical settings .

Transport and Distribution

Orantinib is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target tissues . The distribution of Orantinib within the body is influenced by factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

The subcellular localization of Orantinib is primarily within the cytoplasm, where it interacts with receptor tyrosine kinases . Orantinib’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing Orantinib to specific cellular compartments .

特性

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFDRBXTEDBWCZ-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017164
Record name 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

210644-62-5, 252916-29-3
Record name SU6668
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orantinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orantinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORANTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Alternatively, a mixture of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)-propionic acid (10 g, 51 mmol), 2-oxindole (6.5 g, 49 mmol) and sodium hydroxide (40 g, 58 mmol) dissolved in 50 ml of water was stirred at 50° C. for 4 hours. The reaction mixture was cooled to room temperature, filtered and the filtrate acidified with to pH 3 with 12 N hydrochloric acid. The solid which precipitated was collected by vacuum filtration, washed with 10 ml of water and dried under vacuum overnight. The crude solid slurry washed with hot ethanol twice. The solid was then collected by vacuum filtration, washed with 10 ml of ethanol and dried under vacuum to give 13.8 g (91%) of 3-[2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl]-propionic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orantinib
Reactant of Route 2
Orantinib
Reactant of Route 3
Orantinib
Reactant of Route 4
Orantinib
Reactant of Route 5
Orantinib
Reactant of Route 6
Orantinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。